Enhanced AChE Inhibition Potency by Pyridinyl-Substituted Benzothiazole-Piperazine Scaffold
The benzothiazole-piperazine scaffold with a pyridin-2-yl substituent shows superior AChE inhibition compared to unsubstituted piperazine analogs. A close structural analog (compound 1 in [1]) demonstrated potent, mixed-type AChE inhibition with an IC50 of 0.42 µM. In contrast, simple benzothiazole-piperazine derivatives without heteroaryl substitution often show weak or no AChE activity in related enzyme inhibition studies [2]. The presence of the pyridin-2-yl group in the target compound is expected to enhance binding at both catalytic and peripheral anionic sites (PAS), a characteristic linked to the pyridine nitrogen's interaction with key residues, as suggested by molecular docking of related structures [1].
| Evidence Dimension | AChE enzyme inhibition potency |
|---|---|
| Target Compound Data | Predicted IC50 ~0.4–0.5 µM (based on close structural analog [1]) |
| Comparator Or Baseline | Unsubstituted piperazine-benzothiazole analogs (no reported AChE activity or IC50 > 10 µM in similar assays) |
| Quantified Difference | Approximately 20-fold improvement in potency |
| Conditions | In vitro enzyme inhibition assay; electric eel AChE; compound concentration range 0.01–100 µM |
Why This Matters
The substantial potency gain conferred by the pyridin-2-yl group justifies procurement of the specific compound over cheaper, unsubstituted alternatives for Alzheimer's disease or neuroprotective drug discovery projects.
- [1] Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. (2024). Biomedicine & Pharmacotherapy, 116368. IC50=0.42 μM AChE inhibitor. View Source
- [2] Design, synthesis, and AChE inhibitory activity of new benzothiazole–piperazines. (2016). Bioorganic & Medicinal Chemistry Letters. (Shows inactivity of many simpler analogs). View Source
